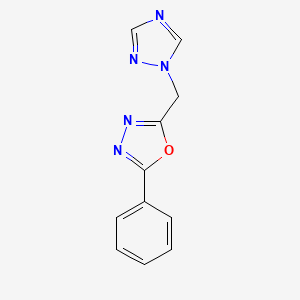

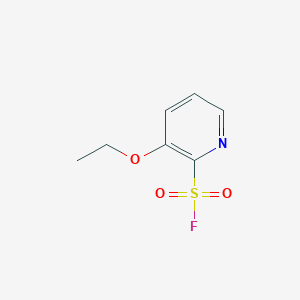

![molecular formula C22H20N4O4 B2496455 2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide CAS No. 953214-71-6](/img/structure/B2496455.png)

2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazines involves the interaction of substituted phenyl or pyridinyl derivatives with 6-(N-benzyl-N-methylamino)pyridazin-3-amine 2-oxide. Variants, including those with methoxy and benzamidomethyl groups, have been prepared to study their central nervous system activities and binding affinities, indicating a complex synthesis pathway that often targets specific biological activities (Barlin et al., 1992; Barlin et al., 1994).

Molecular Structure Analysis

The molecular structure of compounds within the imidazo[1,2-b]pyridazine class, including 2,6-dimethoxy derivatives, has been elucidated using a variety of spectroscopic methods. These structures are characterized by their imidazo[1,2-b]pyridazine core, substituted at specific positions to modulate their physical, chemical, and biological properties. The presence of methoxy groups and specific amide substitutions influences the binding to biological targets, demonstrating the importance of molecular structure in their functional activity (Barlin et al., 1994).

Chemical Reactions and Properties

Imidazo[1,2-b]pyridazines undergo various chemical reactions, including alkylation, amidation, and halogenation, to introduce or modify substituents at specific positions on the heterocyclic core. These reactions are pivotal for adjusting the compound's pharmacological profile and enhancing its activity or specificity towards biological targets. The reactivity of the imidazo[1,2-b]pyridazine core is significantly influenced by the electronic and steric effects of the substituents, which dictate its chemical behavior and interactions with biological macromolecules (Barlin et al., 1992).

Physical Properties Analysis

The physical properties of 2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide and related compounds, such as solubility, melting point, and crystalline structure, are crucial for their formulation and application in research and development. These properties are determined by the molecular structure and substituents, affecting the compound's stability, solubility in various solvents, and interaction with biological systems (Barlin et al., 1994).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards nucleophiles or electrophiles, and stability under physiological conditions, are essential for understanding the behavior of imidazo[1,2-b]pyridazines in biological systems. These properties influence the compound's pharmacokinetics, including absorption, distribution, metabolism, and excretion, as well as its interaction with the target receptors or enzymes (Barlin et al., 1992).

Wissenschaftliche Forschungsanwendungen

Chemistry and Properties of Benzimidazole and Pyridazinone Compounds

- A comprehensive review of the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes highlighted their preparation, properties, spectroscopic characteristics, structures, magnetic properties, and biological and electrochemical activities. This review identifies potential areas of interest for future investigation of unknown analogues, suggesting a broad spectrum of scientific applications for related compounds (Boča, Jameson, & Linert, 2011).

Biological Applications

- The analysis of DNA minor groove binder Hoechst 33258 and its analogues revealed their strong binding to the minor groove of double-stranded B-DNA, with specificity for AT-rich sequences. These compounds are utilized in fluorescent DNA staining, chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design and molecular studies on DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antioxidant Capacity Analysis

- The ABTS/PP decolorization assay, used for determining antioxidant capacity, highlights the specific reactions of antioxidants and their contribution to total antioxidant capacity. This analysis is critical for understanding the specific and general applications of antioxidants in various scientific fields, including food science and pharmaceuticals (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Optoelectronic Materials

- Research on quinazolines and pyrimidines, important for their broad spectrum of biological activities, has extended into the field of optoelectronic materials. The review covers their applications in electronic devices, luminescent elements, photoelectric conversion elements, and image sensors, demonstrating the value of incorporating these compounds into π-extended conjugated systems for creating novel optoelectronic materials (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Eigenschaften

IUPAC Name |

2,6-dimethoxy-N-[3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O4/c1-28-17-8-5-9-18(29-2)21(17)22(27)23-15-7-4-6-14(12-15)16-13-26-19(24-16)10-11-20(25-26)30-3/h4-13H,1-3H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMKGLZXHXFQYCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC(=C2)C3=CN4C(=N3)C=CC(=N4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-dimethoxy-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide](/img/structure/B2496372.png)

![1-(4-Fluorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2496374.png)

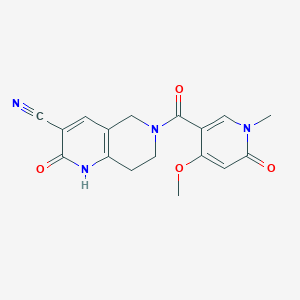

![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperidin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2496378.png)

![2-[(4-Fluorobenzyl)thio]acetohydrazide](/img/structure/B2496382.png)

![6-[(3-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2496384.png)

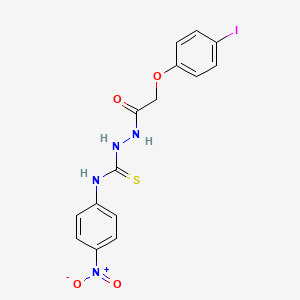

![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)

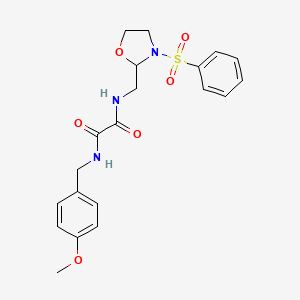

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)